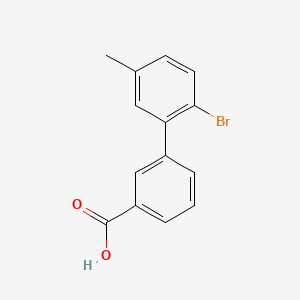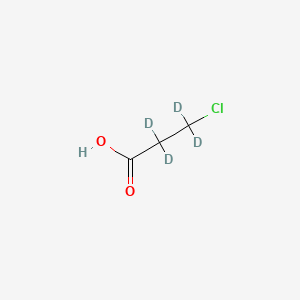
Ácido 3-cloro-2,2,3,3-tetradeuteriopropanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropropionic–d4 Acid is a deuterated form of 3-chloropropionic acid, an organic compound with the molecular formula C3H5ClO2. This compound is characterized by the presence of a chlorine atom attached to the third carbon of a propionic acid chain. It is commonly used in scientific research due to its unique properties and applications in various fields.
Aplicaciones Científicas De Investigación
3-Chloropropionic–d4 Acid has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: It serves as a research tool in studying metabolic pathways and enzyme functions.
Medicine: It is used in the synthesis of pharmaceuticals, particularly in the production of antiepileptic drugs.
Industry: It is employed in the production of herbicides and other agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloropropionic–d4 Acid typically involves the hydrochlorination of acrylic acidThis reaction yields 3-chloropropionic acid, which is then purified to achieve a high purity product .
Industrial Production Methods: In industrial settings, the production of 3-Chloropropionic–d4 Acid follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as TEBA, helps in reducing the reaction activation energy and improving the overall yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloropropionic–d4 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents.
Reduction: It can be reduced by strong reducing agents.
Substitution: It reacts with bases, active metals, and other reagents to form different products.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents are used for oxidation reactions.
Reducing Agents: Strong reducing agents are employed for reduction reactions.
Bases: Bases are used in substitution reactions to form soluble salts.
Major Products: The major products formed from these reactions include various derivatives of 3-chloropropionic acid, such as 3-chloropropionyl chloride and other substituted compounds .
Mecanismo De Acción
The mechanism of action of 3-Chloropropionic–d4 Acid involves its interaction with specific molecular targets and pathways. It is structurally related to gamma-hydroxybutyric acid (GHB) and binds to the GHB receptor. it does not have an affinity for GABA receptors. This unique binding property makes it useful in studying the effects of GHB and related compounds .
Comparación Con Compuestos Similares
3-Chloropropionic Acid: The non-deuterated form of the compound.
Beta-Chloropropionic Acid: Another chlorinated derivative of propionic acid.
Gamma-Hydroxybutyric Acid (GHB): Structurally related compound with different receptor affinities
Uniqueness: 3-Chloropropionic–d4 Acid is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies and NMR spectroscopy. Its specific binding to GHB receptors without affecting GABA receptors also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
3-chloro-2,2,3,3-tetradeuteriopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYMMOKECZBKAC-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)
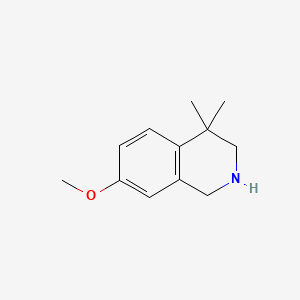

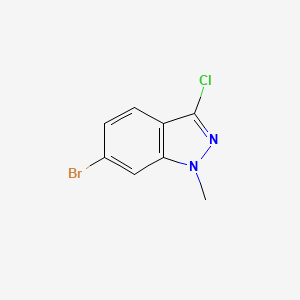
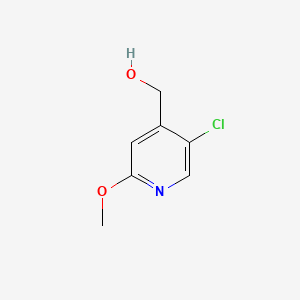
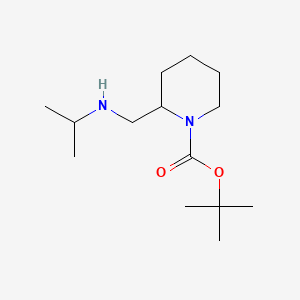
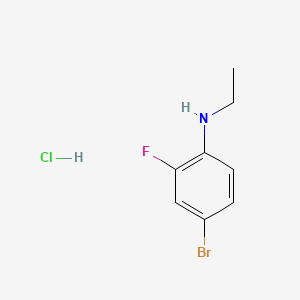
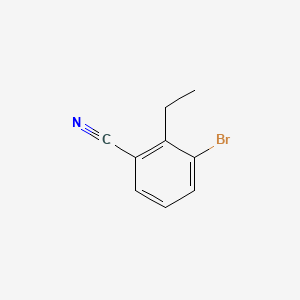
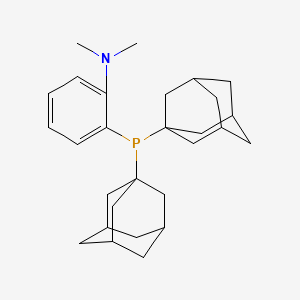
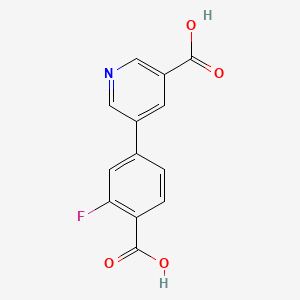
![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)
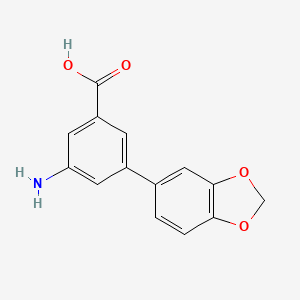
![Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate](/img/structure/B572852.png)
